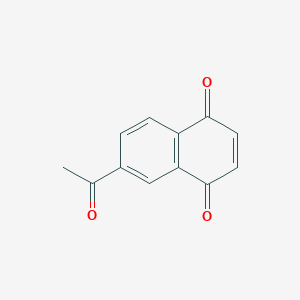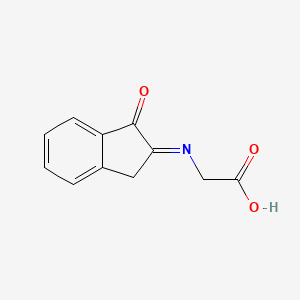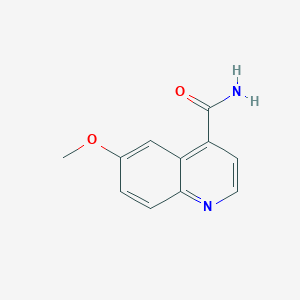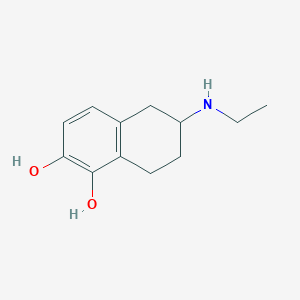![molecular formula C10H10N2O3 B11898576 7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B11898576.png)
7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of β-enaminone derivatives under microwave irradiation, which results in high yields of the desired product . The reaction conditions typically include the use of specific catalysts and solvents to facilitate the formation of the pyrazolo[1,5-A]pyridine core structure.
Analyse Des Réactions Chimiques
7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyrazolo[1,5-A]pyridine core or the methoxy and methyl substituents.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of enzymes or receptors that play a crucial role in disease processes . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid can be compared to other similar compounds within the pyrazolo[1,5-A]pyridine family. Some of these similar compounds include 2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid and 7-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid . While these compounds share a similar core structure, the presence of different substituents, such as methoxy and methyl groups, can significantly influence their chemical properties and biological activities.
Propriétés
Formule moléculaire |
C10H10N2O3 |
|---|---|
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
7-methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-6-9(10(13)14)7-4-3-5-8(15-2)12(7)11-6/h3-5H,1-2H3,(H,13,14) |
Clé InChI |
VTOBBIXCJGJMOS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C(=C1C(=O)O)C=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11898494.png)
![3-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11898500.png)


![1,7-Diazaspiro[4.4]nonane, 1-pyrazinyl-](/img/structure/B11898514.png)





![1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-1-methyl-](/img/structure/B11898555.png)

![1,6-Diazaspiro[3.4]octane, 1-methyl-6-(3-pyridinyl)-](/img/structure/B11898563.png)

